molecular formula C21H22N6OS2 B10887536 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10887536
M. Wt: 438.6 g/mol
InChI Key: MUWNFKWLMZJIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a triazinoindole derivative featuring a sulfanyl acetamide moiety linked to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl group. The triazinoindole core is substituted with a propan-2-yl group at the 5-position, which may influence steric and electronic properties.

Triazinoindole derivatives are typically synthesized via cycloaddition or condensation reactions, as seen in related compounds (e.g., copper-catalyzed 1,3-dipolar cycloaddition for triazole derivatives) .

Properties

Molecular Formula

C21H22N6OS2

Molecular Weight

438.6 g/mol

IUPAC Name

2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H22N6OS2/c1-12(2)27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-11-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,22,23,28)

InChI Key

MUWNFKWLMZJIBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as isopropylamine and indole derivatives under controlled conditions.

    Sulfanyl Linkage Formation:

    Acetamide Group Attachment: The final step involves the coupling of the benzothiazole derivative with the sulfanyl-triazinoindole intermediate using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibits promising biological activities primarily as an enzyme inhibitor. Notable potential applications include:

  • Antibacterial and Antifungal Properties : Compounds with similar structural features have shown efficacy against various bacterial strains by disrupting cellular functions. The triazine and indole components are particularly noted for their antimicrobial properties .
  • Anticancer Activity : The compound may interact with specific molecular targets involved in cancer pathways. Studies on structurally related compounds suggest that modifications in similar compounds can enhance their anticancer efficacy .

Case Studies and Research Findings

Several studies highlight the biological evaluation of compounds related to 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide:

  • Antibacterial Activity : A study demonstrated that related compounds exhibited broad-spectrum antibacterial effects comparable to established antibiotics like Ciprofloxacin .
  • Antitubercular Activity : Some derivatives showed significant activity against Mycobacterium smegmatis, indicating potential for treating tuberculosis .
  • Enzyme Inhibition Studies : Interaction studies have indicated that this compound may modulate various biological pathways through enzyme inhibition mechanisms .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. The triazinoindole core may interact with nucleophilic sites, while the benzothiazole ring could engage in π-π stacking interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The target compound shares a triazinoindole-sulfanyl-acetamide scaffold with several analogs, differing primarily in substituents on the triazinoindole ring and the acetamide-linked group. Key structural variations and their implications are summarized below:

Compound Name Triazinoindole Substituent Acetamide-Linked Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound Propan-2-yl 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl N/A* Hypothesized enhanced lipophilicity
2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () Benzyl 4-Methylpyridin-2-yl ~434.5† Potential CNS activity due to pyridine moiety
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Allyl 4-(6-Methylbenzothiazol-2-yl)phenyl 522.645 High molecular weight; possible improved binding
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(2-nitrophenyl)acetamide () Methyl 2-Nitrophenyl ~413.4† Electron-withdrawing nitro group enhances reactivity
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () Methyl 4-Chlorophenyl ~401.9† PqsR antagonist; biofilm inhibition
2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide () Ethyl 1,3,4-Thiadiazol-2-yl 371.44 Lower molecular weight; thiadiazole enhances solubility

†Calculated based on molecular formula.

Computational Studies

AutoDock Vina () has been used to predict binding modes of similar compounds. For example, the chlorophenyl analog’s docking score correlates with its experimental activity as a PqsR antagonist . The target compound’s tetrahydrobenzothiazole group may improve interactions with hydrophobic enzyme pockets.

Biological Activity

The compound 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C21H22N6OS2 and a molecular weight of approximately 438.6 g/mol, this compound integrates various functional groups that may contribute to its pharmacological properties.

Structural Characteristics

The unique structure of this compound includes:

  • Triazinoindole moiety : Known for diverse biological activities including anticancer and antimicrobial properties.
  • Benzothiazole component : Associated with various biological activities such as antifungal and antibacterial effects.
  • Sulfanyl and acetamide groups : These functionalities may enhance interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, derivatives containing triazinoindole structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction. The compound's ability to modulate apoptotic pathways was illustrated in studies where it increased levels of pro-apoptotic proteins like caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels .

Antimicrobial Activity

The incorporation of the benzothiazole moiety suggests potential antimicrobial properties. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that similar structures possess significant inhibitory effects on bacterial growth, thus supporting their potential as antimicrobial agents .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Its structural features suggest interactions with various enzymes involved in critical biological pathways. For instance, preliminary data indicate potential inhibition of kinases associated with cancer progression. The mechanism likely involves binding to the active sites of these enzymes, thereby modulating their activity.

Case Study 1: Antiproliferative Effects

A series of experiments conducted on derivatives of triazinoindole indicated that modifications in the sulfanyl group significantly affected antiproliferative activity. The most active derivatives exhibited IC50 values comparable to established anticancer drugs .

Case Study 2: Antimicrobial Screening

In a comparative study involving several triazino derivatives, the target compound was evaluated for its antimicrobial efficacy against common pathogens. Results showed that it had superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent in infectious diseases .

The proposed mechanism of action for 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves:

  • Binding to specific receptors or enzymes : This interaction alters biochemical pathways leading to desired therapeutic effects.
  • Induction of apoptosis : Enhanced expression of apoptotic markers suggests a pathway through which the compound exerts anticancer effects.
  • Modulation of inflammatory responses : The benzothiazole component may play a role in reducing inflammation by inhibiting specific inflammatory mediators.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution and condensation steps. For example, a related triazinoindole derivative was synthesized by refluxing a methyl-sulfanyl precursor with hydrazine hydrate in ethanol under controlled conditions (4 hours, TLC monitoring with Chloroform:Methanol 7:3 ratio). Optimization can include varying solvents (e.g., absolute ethanol vs. DMF), adjusting molar ratios of reagents (e.g., 1:1.2 for hydrazine), and testing reflux durations. Critical parameters are outlined below:

StepReagents/ConditionsMonitoring MethodYield Optimization
1Ethanol, hydrazine hydrate, refluxTLC (Chloroform:Methanol 7:3)Ice-water precipitation

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer: Use a combination of 1H/13C NMR (to confirm substituent positions and heterocyclic connectivity), FT-IR (to validate sulfanyl and acetamide functional groups), and mass spectrometry (for molecular weight confirmation). For purity, employ TLC with dual solvent systems (e.g., Chloroform:Methanol and Hexane:Ethyl Acetate) to detect byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm provides quantitative purity data. Recrystallization in ethanol or acetonitrile is advised for final purification .

Q. How can researchers validate the reproducibility of synthesis across different batches?

Methodological Answer: Adopt a Design of Experiments (DoE) approach to test critical variables (e.g., temperature, reagent stoichiometry). For example, replicate the synthesis at 70°C, 80°C, and 90°C while keeping other parameters constant. Compare yields and purity via HPLC and NMR. Document deviations using a batch record template, emphasizing reaction time, solvent volume, and stirring efficiency .

Advanced Research Questions

Q. How can contradictions between experimental data and theoretical reactivity predictions be resolved?

Methodological Answer: If computational models (e.g., DFT calculations) fail to align with observed reactivity (e.g., unexpected regioselectivity), conduct mechanistic studies using isotopic labeling or intermediate trapping. For instance, deuterate the propan-2-yl group to track its role in stabilizing intermediates. Cross-validate with in-situ IR spectroscopy to detect transient species. Revisit the theoretical framework (e.g., frontier molecular orbital theory) to refine assumptions about electron-deficient centers .

Q. What computational strategies predict the compound’s tautomeric behavior and its impact on biological activity?

Methodological Answer: Perform quantum mechanical calculations (e.g., Gaussian 16) to model thione-thiol tautomerism in the triazinoindole core. Compare energy barriers for tautomeric interconversion in gas phase vs. solvent (e.g., water, DMSO). Validate predictions experimentally via variable-temperature NMR (VT-NMR) in DMSO-d6. Tautomer prevalence affects hydrogen-bonding capacity, which can be correlated with receptor-binding assays .

Q. How can AI-driven tools enhance reaction optimization or derivative design?

Methodological Answer: Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal conditions for synthesizing derivatives. For instance, use COMSOL Multiphysics coupled with AI to simulate heat/mass transfer in reflux setups. Autonomous labs with real-time analytics can adjust parameters (e.g., pH, temperature) dynamically. Prioritize derivatives using QSAR models targeting specific receptors (e.g., benzothiazole-based kinase inhibitors) .

Q. What strategies are effective in designing analogs with improved solubility or metabolic stability?

Methodological Answer: Modify the sulfanyl-acetamide linker by introducing hydrophilic groups (e.g., polyethylene glycol chains) or replacing the propan-2-yl group with fluorinated analogs. Test solubility via shake-flask assays in PBS (pH 7.4) and simulate metabolic pathways using liver microsome incubations. Monitor degradation products via LC-MS and adjust substituents to block CYP450 oxidation sites .

Q. How can researchers reconcile conflicting bioactivity results across cell-based vs. in vivo models?

Methodological Answer: Conduct pharmacokinetic profiling to assess bioavailability differences. For example, if the compound shows potent enzyme inhibition in vitro but fails in mice, measure plasma protein binding and blood-brain barrier penetration. Use PBPK modeling to simulate tissue distribution. Adjust dosing regimens or formulate nanoparticles to enhance delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.